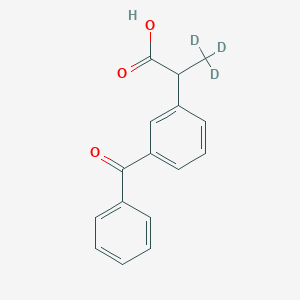

ケトプロフェン-d3

概要

説明

(±)-Ketoprofen-d3 is intended for use as an internal standard for the quantification of (±)-ketoprofen by GC- or LC-MS. (±)-Ketoprofen is a non-selective COX inhibitor and non-steroidal anti-inflammatory drug (NSAID). It inhibits human recombinant COX-1 and COX-2 with IC50 values of 0.5 and 2.33 µM, respectively. In vivo, (±)-ketoprofen reduces carrageenan-induced paw edema and increases latency to paw withdrawal in the hot plate test in rats when administered using a sustained-release implant. Formulations containing (±)-ketoprofen have been used to treat pain and inflammation in osteoarthritis.

科学的研究の応用

分析用標準品

ケトプロフェン-d3は、様々な科学研究において分析用標準品として使用されています . 特に、下水汚泥試料中のケトプロフェンの定量に使用されます . このプロセスには、オンライン固相抽出精製と事前濃縮を伴うQuEChERS(迅速、容易、安価、効果的、堅牢、安全)抽出、続いて液体クロマトグラフィー-タンデム質量分析(LC-MS / MS)が含まれます .

薬物代謝

This compoundは、薬物代謝の研究に使用されます . これは、研究者が体がケトプロフェンをどのように処理するかを理解するのに役立ちます。これは、薬物の投与量を最適化し、潜在的な副作用を減らすために不可欠です .

薬物動態

薬物動態において、this compoundは、ケトプロフェンの吸収、分布、代謝、および排泄を研究するために使用されます . これは、新薬や治療法の開発に貴重な情報を提供することができます .

タンパク質-リガンド相互作用

作用機序

Target of Action

Ketoprofen-d3, like its parent compound Ketoprofen, primarily targets the enzymes Prostaglandin G/H synthase 1 and 2 , also known as Cyclooxygenase-1 and -2 (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation, pain, and fever .

Mode of Action

Ketoprofen-d3 exerts its therapeutic effects by inhibiting the activity of COX-1 and COX-2 enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response and associated symptoms . The blocking of cyclooxygenase enzyme is reversible .

Biochemical Pathways

The primary biochemical pathway affected by Ketoprofen-d3 is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, Ketoprofen-d3 disrupts the synthesis of prostaglandins from arachidonic acid . This leads to a decrease in prostaglandin levels, which in turn reduces inflammation, pain, and fever .

Result of Action

The molecular and cellular effects of Ketoprofen-d3 are primarily related to its anti-inflammatory action. By inhibiting the synthesis of prostaglandins, Ketoprofen-d3 can reduce inflammation and associated symptoms such as pain and fever . In addition, it has been shown to induce apoptosis and inhibit autophagy in certain cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ketoprofen-d3. For instance, it has been cited as an environmental contaminant that raises concerns for ecological well-being . Its presence in the environment can potentially affect various organisms and disrupt ecological functions

Safety and Hazards

Ketoprofen-d3 should be handled in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes . It should be stored locked up in a well-ventilated place with the container kept tightly closed . It is toxic if swallowed and may cause skin and eye irritation .

生化学分析

Biochemical Properties

Ketoprofen-d3, like its parent compound Ketoprofen, is known to inhibit the cyclooxygenase enzymes (COX-1 and COX-2), which are key enzymes in the synthesis of prostaglandins . Prostaglandins are bioactive lipids that play crucial roles in inflammation and pain signaling. By inhibiting these enzymes, Ketoprofen-d3 can reduce the production of prostaglandins, thereby alleviating inflammation and pain .

Cellular Effects

In cellular contexts, Ketoprofen-d3 has been shown to influence various cellular processes. For instance, it has been found to significantly reduce the ability of individual cells to produce antibodies . This suggests that Ketoprofen-d3 may have immunomodulatory effects, potentially influencing immune responses at the cellular level .

Molecular Mechanism

The molecular mechanism of action of Ketoprofen-d3 is primarily through the inhibition of the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes are involved in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. By inhibiting these enzymes, Ketoprofen-d3 prevents the synthesis of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ketoprofen-d3 can change over time. For instance, it has been observed that the ability of an individual cell to produce antibodies and antibody-mediated immune responses is suppressed by Ketoprofen, suggesting that it is immunosuppressive .

Dosage Effects in Animal Models

In animal models, the effects of Ketoprofen-d3 can vary with different dosages. For instance, in mice, Ketoprofen at doses of 1 mg/kg/day and 5 mg/kg/day for seven days has been shown to significantly reduce the ability of individual cells to produce antibodies .

Metabolic Pathways

Ketoprofen-d3, like Ketoprofen, is involved in the arachidonic acid metabolic pathway . It interacts with the cyclooxygenase enzymes (COX-1 and COX-2), inhibiting their activity and thereby reducing the production of prostaglandins .

特性

IUPAC Name |

2-(3-benzoylphenyl)-3,3,3-trideuteriopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYWVDODHFEZIM-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159490-55-8 | |

| Record name | 159490-55-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

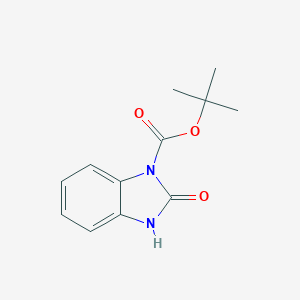

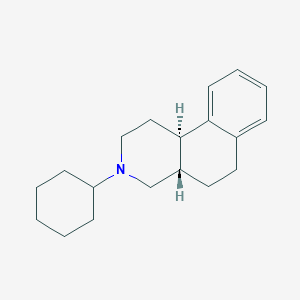

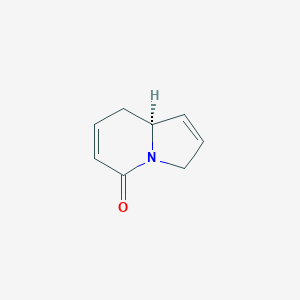

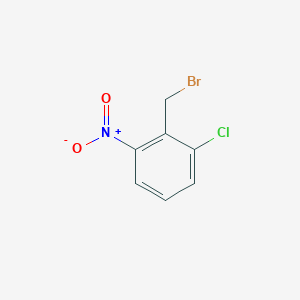

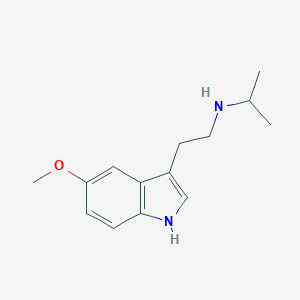

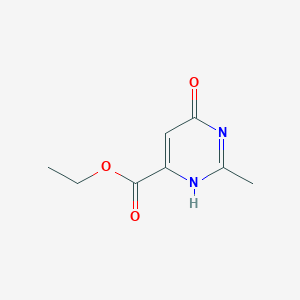

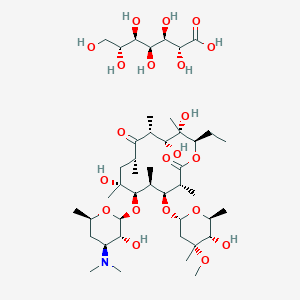

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B123827.png)

![4,4'-[(Phenylmethyl)imino]bisbutanenitrile](/img/structure/B123835.png)

![4-Amino-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid](/img/structure/B123842.png)